![molecular formula C16H15N3S B1421820 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- CAS No. 1048801-42-8](/img/structure/B1421820.png)
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-
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Overview
Description
“3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. They exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the reaction of aryl hydrazides with CS2 and hydrazine hydrate . The synthesized compounds are then characterized by spectroanalytical techniques .Molecular Structure Analysis
The molecular structure of “3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-” has been determined using various spectroscopic techniques, including Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The reaction of aryl hydrazides with CS2 and hydrazine hydrate leads to the synthesis of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones . The dienophilicity of the triazoledione moiety in 4-pyren-1-yl-4,5-dihydro-3H-1,2,4-triazole-3,5-dione leads to rapid decomposition .Scientific Research Applications
The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-, also known as 3,4-bis(2-methylphenyl)-1H-1,2,4-triazole-5-thione, has several potential applications in scientific research. Here’s a comprehensive analysis focusing on unique applications:
Pharmaceutical Research
This compound exhibits a structure that is potentially useful in pharmaceutical research. Triazole derivatives are known for their therapeutic properties and are often explored for drug development. They may serve as the basis for creating new medications with antithyroid , antibacterial, antifungal, or antiviral activities.
Mechanism of Action
properties
IUPAC Name |
3,4-bis(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-7-3-5-9-13(11)15-17-18-16(20)19(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUXUGQGMVKQRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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